molecular formula C22H20ClN3O7S2 B6510204 ethyl 3-(2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 931339-75-2

ethyl 3-(2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6510204
CAS No.: 931339-75-2
M. Wt: 538.0 g/mol
InChI Key: XEYMTSDWXXTLFO-UHFFFAOYSA-N
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Description

Ethyl 3-(2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C22H20ClN3O7S2 and its molecular weight is 538.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 537.0431200 g/mol and the complexity rating of the compound is 980. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-(2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzoate moiety, a sulfanyl group, and a pyrimidinone derivative, which are significant for its biological activity. The presence of the sulfonyl group enhances its interaction with biological targets.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC22H20ClN3O7S2
Molecular Weight487.92 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The sulfonamide and pyrimidine components are known to interfere with bacterial folate synthesis, leading to bactericidal effects.

Antiviral Activity

Studies have shown that derivatives containing the pyrimidinone structure possess antiviral properties against various viruses. The mechanism typically involves the inhibition of viral replication by interfering with nucleic acid synthesis.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties through the modulation of cytokine production and inhibition of inflammatory pathways. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Enzyme Inhibition

This compound likely acts by inhibiting key enzymes involved in metabolic pathways of pathogens. For example, sulfonamides inhibit dihydropteroate synthase, a critical enzyme in bacterial folate biosynthesis.

Interaction with Cellular Targets

The compound may also interact with cellular receptors or enzymes implicated in inflammatory processes or viral entry mechanisms. This dual action could enhance its therapeutic efficacy.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Properties

IUPAC Name

ethyl 3-[[2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O7S2/c1-3-33-21(29)13-5-4-6-14(9-13)25-19(27)12-34-22-24-11-18(20(28)26-22)35(30,31)15-7-8-17(32-2)16(23)10-15/h4-11H,3,12H2,1-2H3,(H,25,27)(H,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYMTSDWXXTLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.